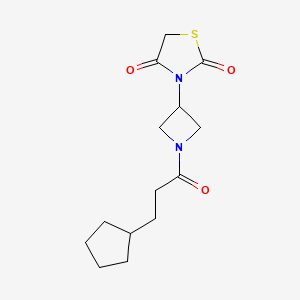
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, also known as HPPA, is a chemical compound that has shown potential in scientific research. It is a piperidine derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to bind selectively to the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum. The sigma-1 receptor is involved in various physiological processes, including calcium signaling, protein folding, and lipid metabolism. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to modulate the activity of the sigma-1 receptor, which may result in various physiological effects, including neuroprotection, anti-inflammatory effects, and analgesia.
Biochemical and Physiological Effects:
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of intracellular calcium signaling, the inhibition of pro-inflammatory cytokines, and the induction of neurotrophic factors. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has also been shown to have analgesic effects in animal models of pain, which may be mediated through the activation of the sigma-1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has several advantages for lab experiments, including its selective affinity for the sigma-1 receptor, its potential as a sigma-1 receptor agonist, and its potential therapeutic applications in various neurological disorders. However, 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide also has some limitations, including its limited solubility in aqueous solutions and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the study of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, including the development of new synthetic methods, the characterization of its pharmacological profile, and the investigation of its therapeutic potential in various neurological disorders. Additionally, the study of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide may provide insights into the physiological functions of the sigma-1 receptor and its role in various physiological processes.
Méthodes De Synthèse
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been synthesized through different methods, including the reaction of 4-piperidone with isopropylamine and acetic anhydride, and the reaction of 4-hydroxy-1-piperidinecarboxylic acid with isopropylamine and acetic anhydride. Both methods have resulted in the formation of 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide, which has been characterized through various techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have a selective affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and neuronal survival. 2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide has been studied for its potential as a sigma-1 receptor agonist, which may have therapeutic potential in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
2-(4-hydroxypiperidin-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8(2)11-10(14)7-12-5-3-9(13)4-6-12/h8-9,13H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPODDVQVVNJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-hydroxypiperidin-1-yl)-N-(propan-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2640305.png)


![N-[5-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)-3-pyridin-2-ylisothiazol-4-yl]acetamide](/img/structure/B2640311.png)

![3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole](/img/structure/B2640313.png)


![N-allyl-2-(methylsulfanyl)[1]benzothieno[3,2-d]pyrimidin-4-amine](/img/structure/B2640318.png)
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-butoxybenzoate](/img/structure/B2640321.png)

![3,6-dichloro-N-{4-[(4-methoxyphenyl)amino]phenyl}pyridine-2-carboxamide](/img/structure/B2640323.png)

![(1S,3R,4S)-tert-Butyl 3-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2640325.png)